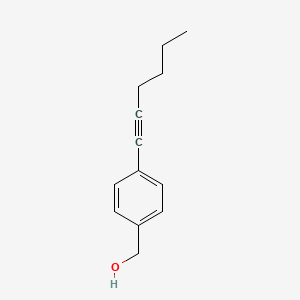![molecular formula C25H27N3 B6319321 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine CAS No. 226721-91-1](/img/structure/B6319321.png)
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine (2,6-Bis-DPE) is an organic compound that has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It is a derivative of pyridine, an aromatic heterocyclic compound with a five-membered ring composed of nitrogen, carbon, and hydrogen atoms. 2,6-Bis-DPE has been used as a ligand in organometallic chemistry, as a catalyst in organic synthesis, and as a reagent in biochemical assays. It has also been studied for its potential use in drug development and drug delivery.
科学的研究の応用
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a ligand in organometallic chemistry, as a catalyst in organic synthesis, and as a reagent in biochemical assays. It has also been studied for its potential use in drug development and drug delivery.
作用機序
The mechanism of action of 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine is not fully understood. However, it is believed to act as a ligand in organometallic chemistry, binding to metal ions and forming complexes. It can also act as a catalyst in organic synthesis, promoting the formation of desired products. In biochemical assays, it is believed to act as a reagent, binding to specific molecules and modifying their structure or function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine are not fully understood. However, it has been shown to bind to metal ions and form complexes, which may affect the activity of enzymes and other proteins. It has also been shown to bind to specific molecules and modify their structure or function, which may affect the activity of certain pathways.
実験室実験の利点と制限
The use of 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive to purchase. It is also stable and can be used in a variety of reactions. However, there are some limitations to its use. It is not very soluble in water, which can limit its use in aqueous solutions. It is also not very soluble in organic solvents, which can limit its use in organic synthesis.
将来の方向性
The potential applications of 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine are numerous and varied. Its use as a ligand in organometallic chemistry, as a catalyst in organic synthesis, and as a reagent in biochemical assays could be further explored. Its potential use in drug development and drug delivery could also be investigated. In addition, its biochemical and physiological effects could be studied in greater detail to gain a better understanding of its mechanism of action. Finally, its solubility in various solvents could be improved to enable its use in a wider range of laboratory experiments.
合成法
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine can be synthesized through a variety of methods, including condensation reactions and hydrogenation reactions. In condensation reactions, an amine and an aldehyde or ketone react in the presence of an acid or base catalyst to form a Schiff base. The Schiff base can then be reduced to form 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine. In hydrogenation reactions, the reaction of a pyridine derivative with an aldehyde or ketone in the presence of a hydrogenation catalyst yields 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[6-[N-(3,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-17(2)13-22(12-16)26-20(5)24-8-7-9-25(28-24)21(6)27-23-14-18(3)11-19(4)15-23/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXLZHRKFUVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C)C2=NC(=CC=C2)C(=NC3=CC(=CC(=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)
![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)
![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)

![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)



![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)

